![molecular formula C9H16N2O3S B6340016 [1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol CAS No. 1221342-15-9](/img/structure/B6340016.png)
[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Methane Conversion and Utilization
Methanotrophic Bacteria for Biotechnological Applications
Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a range of biotechnological applications. They can generate valuable products from methane, including single-cell protein, biopolymers, lipids for biodiesel, and methanol. Genetic engineering further expands their potential to produce compounds like carotenoids (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane to Methanol
Advances in catalysis have focused on converting methane to methanol, a clean-burning fuel and chemical feedstock. Challenges include activating methane and controlling oxidation processes to prevent over-oxidation. Research aims to optimize catalysts and reaction conditions for improved selectivity and conversion rates (Cortés-Ortiz & Guerrero-Fajardo, 2017).
Methanol as a Renewable Biofuel
Butanol, with a similar production pathway to methanol, has been identified as a competitive renewable biofuel. It has favorable physical and thermodynamic properties compared to methanol, ethanol, and biodiesel. Research in this area focuses on improving production processes and evaluating butanol's performance and emissions in internal combustion engines (Veza, Said, & Latiff, 2020).
Green Chemistry and Catalysis
Catalytic methylation of aromatics using methane over zeolite catalysts represents a green chemistry approach to converting methane into higher hydrocarbons. This process, termed "oxidative methylation," involves the partial oxidation of methane to methanol, followed by methylation of benzene. The use of oxygen and zeolite catalysts in this reaction highlights its environmental and economic benefits (Adebajo, 2007).
properties
IUPAC Name |
(3-butan-2-yl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-4-7(2)11-8(6-12)5-10-9(11)15(3,13)14/h5,7,12H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYCCODMCHGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

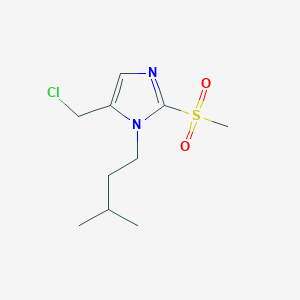
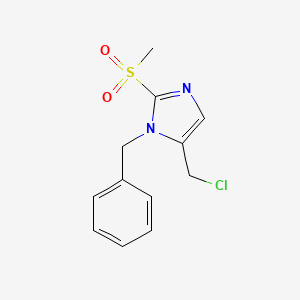
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
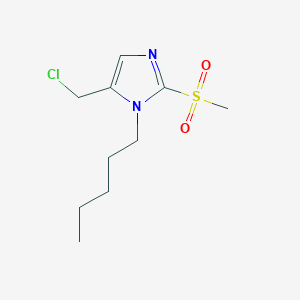
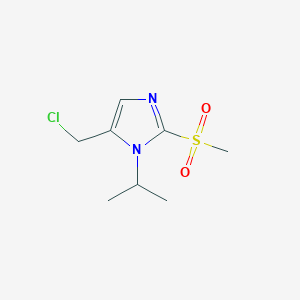
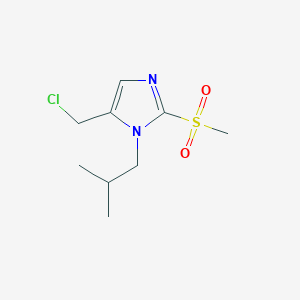
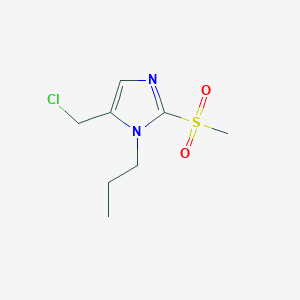
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)